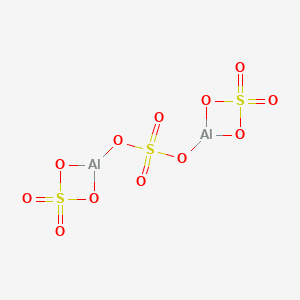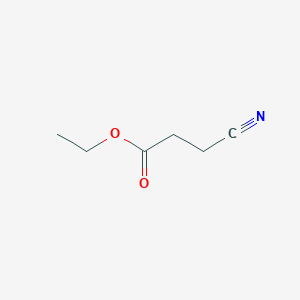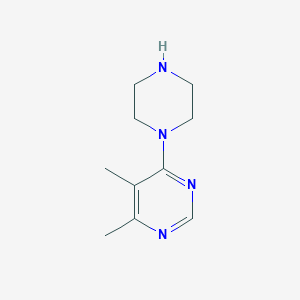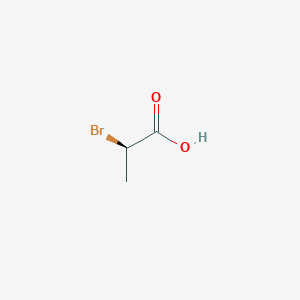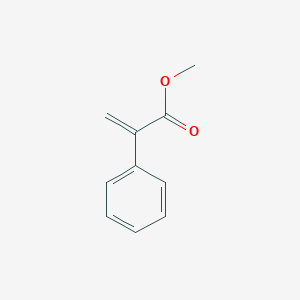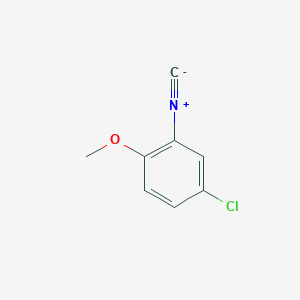
4-Chloro-2-isocyano-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-isocyano-1-methoxybenzene, also known as CICMB, is a chemical compound with the molecular formula C8H6ClNO. It is a colorless to light yellow crystalline solid that is widely used in scientific research applications. CICMB is a versatile compound that has been found to have several applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-isocyano-1-methoxybenzene involves the formation of isocyanates. Isocyanates are highly reactive compounds that can be used in a variety of chemical reactions. 4-Chloro-2-isocyano-1-methoxybenzene is a precursor to isocyanates and can be used to generate a wide range of isocyanates for use in organic synthesis.
Biochemische Und Physiologische Effekte
There are no known biochemical or physiological effects of 4-Chloro-2-isocyano-1-methoxybenzene. However, it is important to note that 4-Chloro-2-isocyano-1-methoxybenzene is a highly reactive compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-2-isocyano-1-methoxybenzene is its versatility. It can be used to generate a wide range of isocyanates for use in organic synthesis. However, one of the limitations of 4-Chloro-2-isocyano-1-methoxybenzene is its reactivity. It is a highly reactive compound that can be difficult to handle.
Zukünftige Richtungen
There are several future directions for the use of 4-Chloro-2-isocyano-1-methoxybenzene in scientific research. One potential area of research is the development of new methods for the synthesis of isocyanates using 4-Chloro-2-isocyano-1-methoxybenzene. Another area of research is the development of new heterocyclic compounds using 4-Chloro-2-isocyano-1-methoxybenzene as a precursor. Additionally, 4-Chloro-2-isocyano-1-methoxybenzene could be used in the development of new drugs and pharmaceuticals.
Synthesemethoden
The synthesis of 4-Chloro-2-isocyano-1-methoxybenzene can be achieved through several methods. One of the most common methods is the reaction of 4-chloro-2-nitroanisole with triphosgene in the presence of triethylamine. Another method involves the reaction of 4-chloro-2-nitroanisole with phosgene in the presence of triethylamine. Both methods yield high purity 4-Chloro-2-isocyano-1-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-isocyano-1-methoxybenzene has several applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the synthesis of isocyanates. It is also used in the preparation of various heterocyclic compounds. 4-Chloro-2-isocyano-1-methoxybenzene is a versatile compound that has been found to have several applications in the field of organic chemistry.
Eigenschaften
CAS-Nummer |
1930-95-6 |
|---|---|
Produktname |
4-Chloro-2-isocyano-1-methoxybenzene |
Molekularformel |
C8H6ClNO |
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
4-chloro-2-isocyano-1-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,2H3 |
InChI-Schlüssel |
IJPJMQBUSZVYEA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
Synonyme |
Phenyl isocyanide, 5-chloro-2-methoxy- (7CI, 8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
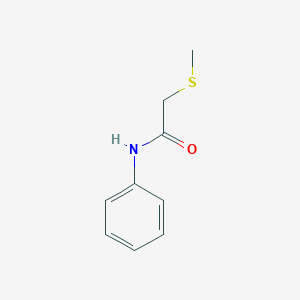
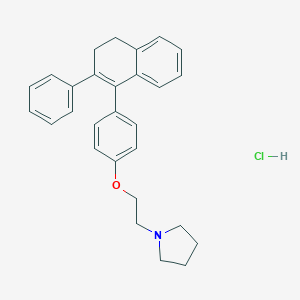
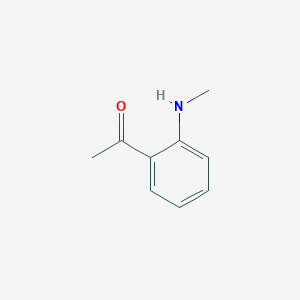
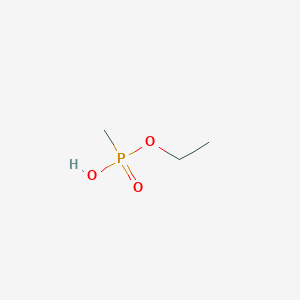
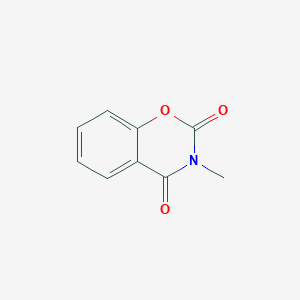
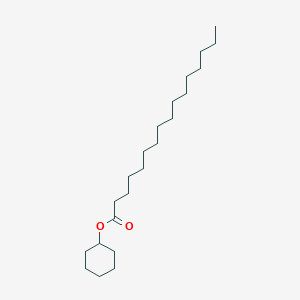
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
